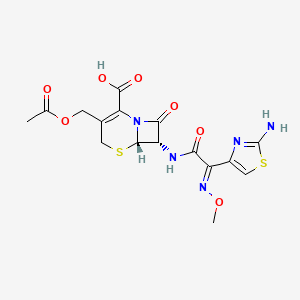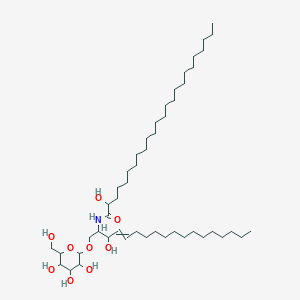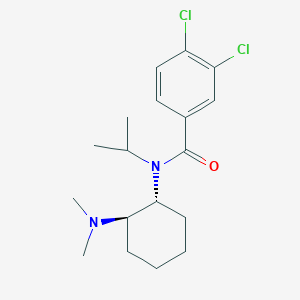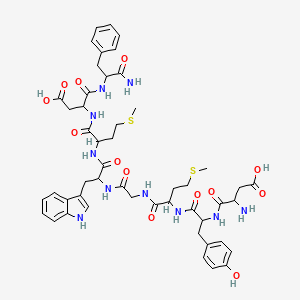
S-(-)-Cefotaxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(-)-Cefotaxime is a third-generation cephalosporin antibiotic that is widely used in the treatment of bacterial infections. It is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. This compound is particularly effective against bacteria that are resistant to other antibiotics, making it a valuable tool in the fight against antibiotic-resistant infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(-)-Cefotaxime involves several steps, starting from the basic cephalosporin nucleus. The key steps include the acylation of the 7-amino group of the cephalosporin nucleus with a suitable acylating agent, followed by the introduction of the methoxyimino group at the 7-position. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce the cephalosporin nucleus, followed by chemical modification to introduce the desired functional groups. The process is optimized to ensure high yields and cost-effectiveness. The final product is purified using techniques such as crystallization and chromatography to achieve the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
S-(-)-Cefotaxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can have different biological activities and are often studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
S-(-)-Cefotaxime has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: The compound is used in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: this compound is used in clinical research to study its efficacy and safety in treating various bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the production of antibiotic formulations.
Mecanismo De Acción
S-(-)-Cefotaxime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and ultimately, cell lysis and death. The molecular targets of this compound include various PBPs, and the pathways involved in its mechanism of action are related to cell wall synthesis and maintenance.
Comparación Con Compuestos Similares
S-(-)-Cefotaxime is similar to other third-generation cephalosporins such as ceftriaxone and cefixime. it has unique properties that make it particularly effective against certain resistant bacteria. For example, this compound has a higher affinity for certain PBPs compared to ceftriaxone, making it more effective in some cases. Additionally, this compound has a broader spectrum of activity compared to cefixime, making it a more versatile antibiotic.
List of Similar Compounds
- Ceftriaxone
- Cefixime
- Ceftazidime
- Cefotetan
These compounds share a similar cephalosporin nucleus but differ in their side chains and functional groups, which give them unique properties and spectra of activity.
Propiedades
| The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III. | |
Número CAS |
1151540-28-1 |
Fórmula molecular |
C16H17N5O7S2 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
(6S,7S)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m0/s1 |
Clave InChI |
GPRBEKHLDVQUJE-ZLWRGHKMSA-N |
SMILES isomérico |
CC(=O)OCC1=C(N2[C@H]([C@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Solubilidad |
Soluble |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785940.png)






![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10786014.png)


![2-[3-[4-Octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B10786041.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786057.png)
